2-Ethylisothiazolidine 1,1-dioxide
Overview
Description
2-Ethylisothiazolidine 1,1-dioxide is a heterocyclic compound with the molecular formula C5H11NO2S It is characterized by a five-membered ring containing nitrogen and sulfur atoms, with an ethyl group attached to the second carbon and two oxygen atoms bonded to the sulfur, forming a dioxide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylisothiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethylisothiazolidine with an oxidizing agent to introduce the dioxide functionality. The reaction is often carried out in an organic solvent such as tetrahydrofuran at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylisothiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .
Scientific Research Applications
2-Ethylisothiazolidine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 2-Ethylisothiazolidine 1,1-dioxide involves its interaction with various molecular targets. The presence of the dioxide group allows it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound can also form stable complexes with metal ions, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Methylisothiazolidine 1,1-dioxide: Similar structure but with a methyl group instead of an ethyl group.
2-Propylisothiazolidine 1,1-dioxide: Contains a propyl group, leading to different chemical properties.
2-Phenylisothiazolidine 1,1-dioxide: The presence of a phenyl group significantly alters its reactivity and applications.
Uniqueness: 2-Ethylisothiazolidine 1,1-dioxide is unique due to its specific balance of hydrophobic and hydrophilic properties, which can be fine-tuned by modifying the ethyl group. This makes it a versatile compound for various chemical and biological applications.
Properties
IUPAC Name |
2-ethyl-1,2-thiazolidine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-2-6-4-3-5-9(6,7)8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDWKYYREJZWQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445610 | |
Record name | 2-Ethyl-1lambda~6~,2-thiazolidine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73343-04-1 | |
Record name | 2-Ethyl-1lambda~6~,2-thiazolidine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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